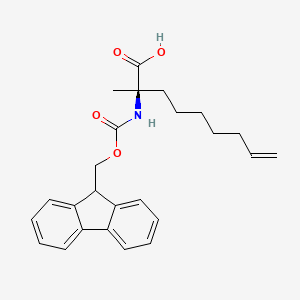

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid

説明

This compound is an Fmoc-protected non-natural amino acid derivative featuring an (R)-configured α-methyl group and a terminal double bond (non-8-enoic acid chain). It is primarily used in solid-phase peptide synthesis (SPPS) to introduce steric hindrance and hydrophobicity, enabling applications in peptide stapling or stabilizing secondary structures. Its CAS number is 1311933-83-1, and it is commercially available at premium pricing (e.g., €764.00 for 1g) .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJGDVRPQAMSC-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148027 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311933-84-2 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, commonly referred to as Fmoc-MNA (Fluorenylmethoxycarbonyl-Methylnonenoic Acid), is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Structural Characteristics

The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups. Its chemical formula is with a molecular weight of 407.50 g/mol. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO4 |

| Molecular Weight | 407.50 g/mol |

| CAS Number | 1311933-84-2 |

| Purity | >98% |

The biological activity of Fmoc-MNA can be attributed to its interaction with various biological pathways. Research indicates that it may influence:

- Cell Cycle Regulation : Fmoc-MNA has been studied for its role in modulating cell cycle progression, which is crucial for cancer therapeutics.

- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells, making it a candidate for anti-cancer drug development.

- Enzyme Inhibition : Preliminary studies suggest that Fmoc-MNA may act as an inhibitor of specific enzymes involved in metabolic pathways, including histone deacetylases (HDACs), which are targets for cancer treatment .

Case Studies and Research Findings

- Anti-Cancer Activity : A study evaluated the effects of Fmoc-MNA on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The IC50 values varied based on the cell type, indicating selective cytotoxicity .

- Enzyme Profiling : In a comprehensive profiling against HDAC isoforms, Fmoc-MNA exhibited selective inhibition, particularly against HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM. This selectivity suggests potential for developing isoform-specific HDAC inhibitors .

- Neuroprotective Effects : Additional research highlighted the neuroprotective properties of Fmoc-MNA in models of neurodegeneration, where it was found to enhance neuronal survival and reduce oxidative stress markers .

Interaction Studies

Interaction studies have been pivotal in understanding how Fmoc-MNA behaves in biological systems. These studies typically involve:

- Binding Affinity Assessments : Evaluating the affinity of Fmoc-MNA for specific receptors or enzymes.

- Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to predict therapeutic efficacy.

科学的研究の応用

Peptide Synthesis

The primary application of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. This protection is crucial for achieving high purity and yield in peptide production.

Mechanism of Action :

The Fmoc group can be removed under mild basic conditions, allowing for selective reactions at other sites on the molecule. This property enables chemists to construct peptides with specific sequences and functionalities necessary for biological activity.

Biological Studies

The compound is instrumental in synthesizing peptides and proteins used in biological research. Peptides synthesized using this compound are often employed in studies related to enzyme activity, receptor binding, and cellular signaling pathways.

Drug Development

In medicinal chemistry, this compound plays a significant role in developing peptide-based drugs. These drugs can target specific biological pathways, offering therapeutic options for various diseases, including cancer and metabolic disorders.

Material Science

The compound is also utilized in producing peptide-based materials, which have applications in drug delivery systems and biomaterials. These materials can be designed to release therapeutic agents in a controlled manner, enhancing treatment efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

Anticancer Properties :

Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that the fluorenyl group may enhance the compound's ability to inhibit cell proliferation in breast cancer models.

Neuroprotective Effects :

Emerging studies suggest that Fmoc-protected compounds may possess neuroprotective capabilities, potentially modulating pathways involved in neuronal survival and apoptosis. This suggests their utility in developing treatments for neurodegenerative diseases.

類似化合物との比較

Stereoisomeric Counterpart: (S)-Enantiomer

- Structure : The (S)-enantiomer (CAS 1311933-84-2) shares identical molecular formula and chain length but differs in stereochemistry at the α-carbon .

- Applications : Enantiomeric purity is critical for chiral recognition in peptide-receptor interactions. The (R)-isomer may offer distinct conformational constraints compared to the (S)-form.

- Commercial Availability : Both enantiomers are marketed (e.g., T66542 for the (S)-form) but are priced similarly due to comparable synthesis complexity .

Shorter-Chain Analog: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic Acid

- Structure: Features a butanoic acid backbone with additional β-methyl groups (C21H23NO4, MW 353.41 g/mol) .

- Key Differences: Reduced steric bulk compared to the target compound’s longer non-8-enoic chain. Lower hydrophobicity, limiting utility in membrane-permeable peptide designs.

- Applications : Suitable for small-peptide modifications requiring minimal steric interference .

Double-Bond Position Variant: (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic Acid

- Structure: Dec-9-enoic acid chain (vs. non-8-enoic acid in the target) .

- Key Differences :

- The shifted double bond position alters conformational flexibility and reactivity in olefin metathesis.

- Longer carbon chain enhances hydrophobicity but may reduce solubility in aqueous SPPS conditions.

- Synthesis : Prepared via analogous Fmoc-OSu coupling but requires precise control of alkene positioning .

Functionalized Analog: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic Acid

- Structure : Bromine substituent at the γ-position (CAS 1212357-66-8) .

- Key Differences: Bromine enables post-synthetic modifications (e.g., Suzuki coupling), unlike the non-functionalized target compound. Increased molecular weight (C19H18BrNO4, MW 404.26 g/mol) alters chromatographic behavior.

- Applications : Useful for introducing bioorthogonal handles or crosslinking sites in peptides .

Glutamic Acid Derivative: Fmoc-D-Glu-OH

- Structure: Dicarboxylic acid (pentanedioic acid backbone; C20H19NO6, MW 369.37 g/mol) .

- Key Differences :

- Carboxylic acid groups introduce negative charges, enhancing water solubility.

- Lacks the α-methyl group and alkene, reducing steric hindrance and conformational rigidity.

- Applications : Ideal for pH-responsive peptide domains or electrostatic interactions in aqueous environments .

Comparative Data Table

準備方法

Reaction Mechanism

The amine group of 2-amino-2-methylnon-8-enoic acid reacts with Fmoc-NHS ester in a nucleophilic acyl substitution:

This step typically occurs in a biphasic solvent system (e.g., acetone/water) with sodium bicarbonate as a base.

Synthesis Route Adaptation from Patent CN102718739A

Although Patent CN102718739A focuses on a benzodioxol-containing analog, its methodology provides a template for the target compound. Key adaptations include:

Step 1: Fmoc Protection of the Amino Group

Starting material : 2-Amino-2-methylnon-8-enoic acid (hypothetical precursor).

Reagents : Fmoc-NHS ester, sodium bicarbonate, acetone/water.

Conditions : Stirring at room temperature for 12–24 hours.

Workup : Ethyl acetate extraction, acidification, and crystallization.

Step 2: Side Chain Functionalization

The unsaturated non-8-enoic acid chain may require protection or selective oxidation. However, the patent’s use of 2,2-dimethoxypropane for acetonide formation suggests alternative strategies for stabilizing reactive groups.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

Refluxing THF (66–69°C) for 8 hours achieves optimal conversion, as demonstrated in the patent. Prolonged heating (>24 hours) risks decomposition of the alkene moiety.

Purification and Characterization

Purification Workflow

Q & A

Q. What are the standard synthetic protocols for preparing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid using Fmoc chemistry?

The synthesis typically involves Fmoc protection of the amino group under basic conditions. For example, dissolve the amino acid precursor in a 1:1 H₂O/acetone solution, add Fmoc-OSu (1.1 equiv), and Na₂CO₃ (4 equiv) to drive the reaction. Stir overnight at room temperature, followed by extraction with hexanes and aqueous layer purification. Final purification may involve reverse-phase HPLC or recrystallization .

Q. What analytical methods are essential for confirming the compound’s structural and stereochemical integrity?

Use a combination of:

Q. What safety precautions are mandatory when handling this compound, given incomplete toxicological data?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as similar Fmoc compounds may release irritants (e.g., H335 respiratory hazard) .

- Waste Disposal : Collect residues in sealed containers for incineration by certified facilities .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Resin Selection : Use NovaSyn® TGR resin for improved swelling and accessibility .

- Activation Agents : Employ HATU or DIC/Oxyma Pure for higher coupling yields, especially for sterically hindered residues .

- Reaction Monitoring : Perform Kaiser tests to detect free amines and identify incomplete couplings .

Q. How should researchers address batch-to-batch variability in stability data during long-term storage?

- Condition Screening : Store aliquots under varying conditions (e.g., -20°C vs. argon-atmosphere vials) and monitor degradation via LC-MS.

- Stabilizers : Add 0.1% TFA to suppress racemization in solution .

- Data Reconciliation : Compare NMR spectra of fresh vs. aged batches to identify decomposition pathways (e.g., β-elimination in unsaturated side chains) .

Q. What strategies mitigate racemization during Fmoc deprotection in peptide synthesis?

- Low-Temperature Deprotection : Use 20% piperidine in DMF at 4°C to minimize base-induced racemization .

- Alternative Bases : Test morpholine or DBU for milder deprotection conditions .

- Kinetic Analysis : Monitor deprotection rates via UV spectroscopy (Fmoc absorbance at 301 nm) to optimize reaction times .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to peptide-binding domains (e.g., proteases) .

- Molecular Dynamics (MD) : Simulate conformational stability of the α-helical structure in lipid bilayers .

- SAR Analysis : Compare activity with analogs (e.g., phenylthio or tetrazole derivatives) to identify critical functional groups .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and observed yields in large-scale synthesis?

- Byproduct Identification : Use LC-MS to detect dimers or truncated peptides from incomplete coupling .

- Solvent Optimization : Replace DCM with DMF for better solubility of hydrophobic intermediates .

- Scale-Down Experiments : Replicate conditions in small batches to isolate variables (e.g., stirring efficiency) .

Q. What experimental approaches validate the compound’s role in stabilizing protein-protein interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。